molecular formula C9H13N5 B13079502 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13079502
M. Wt: 191.23 g/mol
InChI Key: NIDSRBMKMAEZTM-UHFFFAOYSA-N
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Description

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine is a synthetic hybrid heterocycle of significant interest in medicinal chemistry and drug discovery, combining a 1,3-dimethylpyrazole scaffold linked to a 2-aminoimidazole moiety. The 1,3-dimethylpyrazole core is a privileged structure in pharmacology, found in compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The 2-aminoimidazole group is a key pharmacophore known to contribute to binding with various biological targets, particularly in kinase inhibition. This molecular architecture makes the compound a valuable intermediate for the development of novel therapeutic agents. Researchers can explore this compound as a key synthetic building block for creating more complex molecules. Its structure is particularly relevant for designing potential kinase inhibitors, as pyrazole-4-amine derivatives have been identified as potent inhibitors of enzymes like Spleen Tyrosine Kinase (Syk), which is a target in hematological malignancies . Furthermore, the integration of pyrazole and imidazole rings into a single framework aligns with strategies in antimicrobial research, where such hybrid structures have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus . This reagent is provided exclusively for research applications in biochemistry and pharmaceutical development.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H13N5/c1-7-8(5-13(2)12-7)6-14-4-3-11-9(14)10/h3-5H,6H2,1-2H3,(H2,10,11)

InChI Key

NIDSRBMKMAEZTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2C=CN=C2N)C

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Dimethyl-1H-Pyrazole Moiety

The 1,3-dimethyl-1H-pyrazole fragment is typically synthesized through condensation and cyclization reactions involving β-diketones and hydrazine derivatives.

  • Starting Materials and Reaction Conditions:

    • Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted under heating (110–120 °C) to form an intermediate compound (compound A) via condensation and cyclization.
    • Compound A is then reacted with methylhydrazine aqueous solution and sodium hydroxide under controlled cooling (8–20 °C) to yield compound B, an intermediate containing the pyrazole ring.
    • Acidification with hydrochloric acid at elevated temperatures (85–90 °C) followed by centrifugation and drying affords 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with high purity (around 98.9%).
  • Representative Reaction Parameters:

Step Reagents and Conditions Product/Intermediate Yield/Purity
1 Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; 110-120 °C, reflux, 4 h Compound A (intermediate) 98.5% purity
2 Compound A, 40% methylhydrazine, sodium hydroxide; 8-20 °C, 1 h Compound B (liquid intermediate) Not quantified
3 Compound B, 15% HCl, 85-90 °C, stirring, centrifugation 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 98.9% purity, 649 kg from 900 kg A

This method is industrially scalable, with detailed mass ratios and temperature controls optimized for yield and purity.

Formation of the Imidazol-2-amine Moiety and Methanamine Linkage

While specific direct synthetic routes for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine are less commonly reported in open literature, the preparation generally involves:

  • Synthesis of Imidazol-2-amine:

    • Imidazol-2-amine can be synthesized via cyclization of appropriate diamine and formamide derivatives or via substitution reactions on imidazole rings [general organic synthesis knowledge].
  • Linking Pyrazole and Imidazole Rings:

    • The methanamine linker is introduced by nucleophilic substitution reactions, where the 1,3-dimethyl-1H-pyrazol-4-yl moiety bearing a reactive substituent (e.g., halomethyl) reacts with imidazol-2-amine under basic or catalytic conditions.
    • Alkylation reactions using alkyl halides allow for the introduction of methyl groups and the methanamine bridge.
  • General Synthetic Route Outline:

Step Reaction Type Conditions/Notes
Pyrazole ring formation Condensation/cyclization Acidic/basic catalysis, β-diketones + hydrazines
Methyl group introduction Alkylation Alkyl halides, base, solvent (e.g., ethanol)
Methanamine linker formation Nucleophilic substitution Reaction between pyrazolylmethyl halide and imidazol-2-amine

Industrial methods optimize these steps with catalysts to improve yields and purity.

Optimization and Catalysis

  • Catalysts such as palladium or platinum complexes may be employed in substitution and alkylation steps to enhance reaction rates and selectivity.
  • Solvents like ethanol or dichloromethane are commonly used to dissolve reactants and facilitate nucleophilic substitutions.
  • Temperature control is critical, with typical reactions performed between ambient and moderate heating (20–100 °C) depending on the step.

Related Synthetic Insights from Analogous Compounds

  • Studies on related pyrazole derivatives show that multi-step syntheses involving ring formation, substitution, and cyclization are standard.
  • For example, 1,3-dimethylpyrazole analogues have been transformed into fused heterocycles via stepwise reactions involving ring opening and acid-catalyzed cyclizations, demonstrating the versatility of pyrazole chemistry.
  • These methods underscore the importance of controlled reaction conditions and intermediate isolation to achieve high yields.

Summary Table of Key Preparation Steps for 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine

Preparation Stage Description Key Reagents/Conditions Outcome
Pyrazole ring synthesis Condensation and cyclization of diketones and hydrazines Ethyl acetoacetate, methylhydrazine, acid/base, 110-120 °C 1,3-Dimethyl-1H-pyrazole intermediate
Imidazole ring synthesis Cyclization or substitution on imidazole precursors Diamines, formamide derivatives Imidazol-2-amine core
Alkylation and linker formation Nucleophilic substitution to link pyrazole and imidazole Alkyl halides, bases, catalysts (Pd, Pt) Final target compound
Purification Centrifugation, crystallization, drying Solvent systems (ethanol, toluene) High purity product (>98%)

Research Findings and Industrial Relevance

  • The described synthetic routes are supported by industrial patent literature detailing large-scale preparation of pyrazole intermediates with high purity and yield.
  • Optimization of reaction parameters such as temperature, reagent ratios, and catalyst choice is crucial for scalable synthesis.
  • The methanamine linkage strategy is a common and effective method to connect heterocyclic rings, facilitating the synthesis of complex molecules like the target compound.
  • These methods provide a robust foundation for further chemical modifications and applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in HeLa and A549 cancer cell lines, with some compounds exhibiting IC50 values below 5 µM, indicating potent activity against these malignancies .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by excessive inflammation. Dual inhibition mechanisms involving p38 MAPK and PDE4 pathways have been explored, demonstrating promising results in reducing pro-inflammatory cytokine production .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has been assessed for antimicrobial activity. Studies suggest that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Clinical Trials

Some derivatives of this compound have progressed to clinical trials assessing their safety and efficacy in humans. These trials are crucial for understanding the pharmacokinetic properties and determining optimal dosing regimens for therapeutic applications .

Synthesis of Novel Materials

Beyond biological applications, 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine serves as a building block in organic synthesis. Its unique chemical structure enables the formation of novel materials with specific electronic or optical properties, which can be utilized in various industrial applications.

Drug Formulation

The compound's stability and solubility characteristics make it a suitable candidate for drug formulation processes. Researchers are exploring its potential in creating more effective delivery systems for existing medications or as part of combination therapies aimed at enhancing treatment outcomes.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsSignificant inhibition in cancer cell lines
Anti-inflammatory treatmentsModulation of inflammatory pathways
Antimicrobial agentsEffective against bacterial and fungal strains
PharmacologyMechanism of action studiesInteraction with key signaling proteins
Clinical trial assessmentsSafety and efficacy evaluations
Material ScienceSynthesis of novel materialsDevelopment of materials with unique properties
Drug formulationEnhanced delivery systems

Mechanism of Action

The exact mechanism of action for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors in biological systems. The pyrazole and imidazole rings can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazol-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Structural Analogues with Aryl Substituents

  • 4,5-Diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3): Activity: Antifungal, anti-inflammatory . Key Features: Two phenyl groups at positions 4 and 5 enhance lipophilicity, improving membrane penetration.
  • 5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS: 6775-40-2): Activity: Antiviral (inspired by Zhu et al. ). Key Features: A para-methylphenyl group provides moderate hydrophobicity.

Bioactive Imidazole-Pyrazole Hybrids

  • 3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS: 1005694-00-7): Structure: Combines benzimidazole and pyrazole rings. Activity: Not explicitly reported, but benzimidazole derivatives are known for antimicrobial activity . Comparison: The target compound’s pyrazole is directly methyl-linked to imidazole, whereas this hybrid features a fused benzimidazole system, likely altering π-π stacking interactions .

Serotonin Receptor Modulators

  • 4-Methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine (24i): Activity: High 5-HT₆ receptor affinity, reverses scopolamine-induced cognitive impairment in rats . Key Features: A sulfonylindole group enhances selectivity over other serotonin receptors.

Anti-Biofilm Agents

  • 4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine :
    • Activity : Anti-mycobacterial biofilm activity .
    • Key Features : Hexylphenyl and trifluoromethyl groups enhance hydrophobicity and metabolic stability.
    • Comparison : The target compound’s dimethylpyrazole may offer similar hydrophobicity but with reduced steric hindrance .

Agrochemical Metabolites

  • Imidacloprid-guanidine-olefin (1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine):
    • Role : Metabolite of the insecticide imidacloprid .
    • Key Features : Chloropyridinyl group critical for insecticidal activity.
    • Comparison : The target compound’s pyrazole moiety replaces the chloropyridine, likely altering environmental persistence and toxicity .

Table 1: Comparative Overview of Key Compounds

Compound Name Structure Highlights Biological Activity Key Differentiators
Target Compound 1,3-Dimethylpyrazole-methyl group Not reported Nitrogen-rich substituent, flexibility
4,5-Diphenyl-1H-imidazol-2-amine Diaryl substitution Antifungal, anti-inflammatory Enhanced lipophilicity
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine Hexylphenyl, CF₃ group Anti-biofilm Hydrophobic/electron-withdrawing groups
Imidacloprid-guanidine-olefin Chloropyridinylmethyl group Insecticide metabolite Environmental persistence

Biological Activity

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, alongside relevant research findings and case studies.

  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 180.22 g/mol
  • CAS Number : 112945-52-5

Biological Activity Overview

The compound has been studied for various biological activities, primarily:

  • Anti-inflammatory effects
  • Anticancer properties

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine, exhibit significant anti-inflammatory activity. A notable study synthesized a library of pyrazolo[1,5-a]quinazolines and assessed their ability to inhibit LPS-induced NF-kB/AP-1 reporter activity. Compounds in this category showed IC₅₀ values ranging from 4.8 to 30.1 µM, indicating promising anti-inflammatory potential .

Case Study: Inhibition of NF-kB/AP-1 Activity

A specific derivative demonstrated a dose-dependent inhibition of NF-kB/AP-1 activity with an IC₅₀ value of 49.3 µM, highlighting the compound's efficacy in modulating inflammatory pathways .

Anticancer Activity

The anticancer properties of the compound have been evaluated against various cancer cell lines. Research indicates that it exhibits cytotoxic effects through mechanisms such as apoptosis and autophagy.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
1MCF70.01Apoptosis
2NCI-H4600.03Autophagy
3A54926Growth inhibition
4Hep-23.25Cytotoxicity
5P81517.82Cytotoxicity

This table summarizes the cytotoxic effects observed in various studies, showcasing the compound's potential as an anticancer agent against different cell lines .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Research has indicated that specific substitutions on the pyrazole ring significantly influence potency against cancer cells and inflammatory pathways .

Key Findings:

  • Compounds with a primary amide group at position 3 showed enhanced anti-inflammatory activity.
  • Modifications in the imidazole ring also impacted anticancer efficacy.

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